Cas no 620931-40-0 (1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione)
![1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione structure](https://ja.kuujia.com/scimg/cas/620931-40-0x500.png)
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione 化学的及び物理的性質
名前と識別子
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- 1-(4-ethoxybenzyl)-5-methyl-1H-indole-2,3-dione
- 1H-Indole-2,3-dione, 1-[(4-ethoxyphenyl)methyl]-5-methyl-
- 1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione
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- インチ: 1S/C18H17NO3/c1-3-22-14-7-5-13(6-8-14)11-19-16-9-4-12(2)10-15(16)17(20)18(19)21/h4-10H,3,11H2,1-2H3
- InChIKey: AUPMDXISDJZSIL-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=C(OCC)C=C2)C2=C(C=C(C)C=C2)C(=O)C1=O
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3076-0010-1mg |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F3076-0010-10mg |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Enamine | EN300-18400619-0.1g |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 95% | 0.1g |
$232.0 | 2023-09-19 | |
Life Chemicals | F3076-0010-4mg |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Enamine | EN300-18400619-1g |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 95% | 1g |
$671.0 | 2023-09-19 | |
Enamine | EN300-18400619-10g |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 95% | 10g |
$2884.0 | 2023-09-19 | |
Enamine | EN300-18400619-5g |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 95% | 5g |
$1945.0 | 2023-09-19 | |
Aaron | AR01PXZB-5g |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 95% | 5g |
$2700.00 | 2023-12-15 | |
Aaron | AR01PXZB-50mg |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 95% | 50mg |
$239.00 | 2025-02-14 | |
1PlusChem | 1P01PXQZ-1g |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione |
620931-40-0 | 95% | 1g |
$892.00 | 2024-04-22 |
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione 関連文献
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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10. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dioneに関する追加情報
Research Brief on 1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS: 620931-40-0)
1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione (CAS: 620931-40-0) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its indole-2,3-dione (isatin) core, has been investigated for its biological activity, particularly in the context of enzyme inhibition and modulation of cellular pathways. The presence of the 4-ethoxyphenylmethyl substituent suggests potential interactions with hydrophobic binding pockets in target proteins, making it a promising candidate for drug development.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of this compound. One key area of interest is its role as an inhibitor of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. Preliminary in vitro assays have demonstrated that 1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione exhibits selective inhibition against certain kinase isoforms, with IC50 values in the low micromolar range. This selectivity profile is of particular interest for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
In addition to its kinase inhibitory activity, recent research has explored the compound's potential as a modulator of oxidative stress pathways. Studies using cell-based models have shown that 1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione can attenuate reactive oxygen species (ROS) production and enhance cellular antioxidant defenses. These findings suggest a possible application in neurodegenerative diseases and other conditions associated with oxidative damage. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic and safety profiles.
The synthesis and structural optimization of 1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione have also been a focus of recent investigations. Researchers have employed various synthetic strategies to improve yield and purity, as well as to explore structure-activity relationships (SAR) within this chemical class. Modifications to the ethoxyphenyl and methyl groups have been shown to influence both potency and selectivity, highlighting the importance of medicinal chemistry efforts in optimizing this scaffold for therapeutic use.
Despite these promising findings, challenges remain in the development of 1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione as a drug candidate. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further chemical optimization and preclinical testing. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to advance this compound through the drug discovery pipeline.
In conclusion, 1-[(4-ethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indole-2,3-dione represents a promising chemical scaffold with diverse biological activities. Its potential applications in kinase inhibition and oxidative stress modulation warrant continued investigation. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacological properties, and evaluating its efficacy in relevant disease models. The compound's unique structural features and biological profile make it a valuable subject for ongoing research in the chemical biology and medicinal chemistry fields.
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